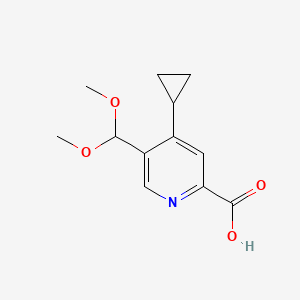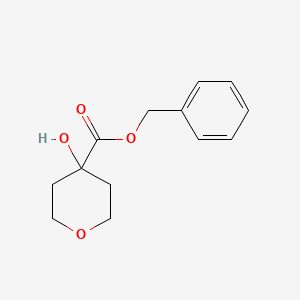![molecular formula C12H11F4N3 B11759544 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,5-difluorophenyl)methyl]amine](/img/structure/B11759544.png)
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,5-difluorophenyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,5-difluorophenyl)methyl]amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with difluoromethyl and difluorophenyl groups, which contribute to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,5-difluorophenyl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl and difluorophenyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed to monitor the reaction progress and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,5-difluorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The difluoromethyl and difluorophenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,5-difluorophenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,5-difluorophenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,5-difluorophenyl)methyl]amine
- {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,4-difluorophenyl)methyl]amine
- {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3,5-difluorophenyl)methyl]amine
Uniqueness
The uniqueness of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,5-difluorophenyl)methyl]amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H11F4N3 |
|---|---|
Poids moléculaire |
273.23 g/mol |
Nom IUPAC |
1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(2,5-difluorophenyl)methyl]methanamine |
InChI |
InChI=1S/C12H11F4N3/c13-9-1-2-11(14)8(5-9)6-17-7-10-3-4-18-19(10)12(15)16/h1-5,12,17H,6-7H2 |
Clé InChI |
ICIDZSCYSLQQPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)CNCC2=CC=NN2C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B11759474.png)


![tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B11759482.png)
![2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride](/img/structure/B11759486.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B11759489.png)
![5-chloro-7-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B11759501.png)
![6-Chloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11759504.png)

![2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7,11-pentaene](/img/structure/B11759523.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759531.png)

